molecular formula C13H15N3O B1532009 5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one CAS No. 2098079-83-3

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one

Cat. No. B1532009
CAS RN: 2098079-83-3
M. Wt: 229.28 g/mol
InChI Key: AHTVQEBBBJTXAP-UHFFFAOYSA-N
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Description

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one, commonly referred to as 5-EPT, is a spirocyclic compound with a bicyclic core structure consisting of a five-membered ring fused to a seven-membered ring. It is a heterocyclic compound with a nitrogen atom at the bridgehead position of the seven-membered ring. 5-EPT has been studied extensively due to its interesting biological properties, including its potential as a therapeutic agent.

Scientific Research Applications

Antiviral Applications

A study investigated the CCR5 receptor-based mechanism of action of a potent noncompetitive allosteric antagonist with potential implications for HIV-1 treatment. This research highlights the unique interaction of certain compounds with the CCR5 receptor, offering insights into designing drugs to overcome HIV viral resistance (Watson et al., 2005).

Anti-inflammatory and Antimicrobial Activities

Research on the synthesis of triazole compounds has shown significant anti-inflammatory and antimicrobial activities. These studies underscore the potential of triazole derivatives in treating inflammation and infections, providing a basis for developing new therapeutic agents (Tozkoparan et al., 2000; Demirbas et al., 2004).

Anticancer Applications

A novel series of naproxen derivatives was evaluated for in vitro anticancer activity against prostate cancer cell lines, showcasing the potential of such compounds in cancer therapy. This highlights the role of structural modification in enhancing the anticancer activity of known drugs (Han et al., 2018).

Oxidative Stress Modulation

Another study examined the protective effects of thiazolo-triazole compounds against ethanol-induced oxidative stress in mice, suggesting their potential in managing oxidative stress-related conditions (Aktay et al., 2005).

properties

IUPAC Name

8-ethyl-6-phenyl-2,5,8-triazaspiro[3.4]oct-5-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-12(17)11(10-6-4-3-5-7-10)15-13(16)8-14-9-13/h3-7,14H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTVQEBBBJTXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=NC12CNC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 2
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 3
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 4
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 5
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 6
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one

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